N-cyclohexyl-2,3-difluoro-4-methylbenzamide N-cyclohexyl-2,3-difluoro-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18787142
InChI: InChI=1S/C14H17F2NO/c1-9-7-8-11(13(16)12(9)15)14(18)17-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C14H17F2NO
Molecular Weight: 253.29 g/mol

N-cyclohexyl-2,3-difluoro-4-methylbenzamide

CAS No.:

Cat. No.: VC18787142

Molecular Formula: C14H17F2NO

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-2,3-difluoro-4-methylbenzamide -

Specification

Molecular Formula C14H17F2NO
Molecular Weight 253.29 g/mol
IUPAC Name N-cyclohexyl-2,3-difluoro-4-methylbenzamide
Standard InChI InChI=1S/C14H17F2NO/c1-9-7-8-11(13(16)12(9)15)14(18)17-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,17,18)
Standard InChI Key PRKITAMADQHWAN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)C(=O)NC2CCCCC2)F)F

Introduction

N-cyclohexyl-2,3-difluoro-4-methylbenzamide is a chemical compound that belongs to the benzamide class, which is known for its diverse biological activities. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in benzamide chemistry.

Synthesis and Preparation

The synthesis of benzamide derivatives typically involves the reaction of a benzoyl chloride with an amine. For N-cyclohexyl-2,3-difluoro-4-methylbenzamide, the synthesis would likely involve:

  • Starting Materials: 2,3-Difluoro-4-methylbenzoyl chloride and cyclohexylamine.

  • Reaction Conditions: The reaction is typically carried out in a solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to facilitate the reaction.

Potential Biological Activities

Benzamides are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. While specific data on N-cyclohexyl-2,3-difluoro-4-methylbenzamide is lacking, related compounds have shown promising activities:

  • Antimicrobial Activity: Some benzamide derivatives exhibit antimicrobial properties, as seen in compounds like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .

  • Anticancer Activity: Benzamides can also display anticancer properties, as demonstrated by compounds like 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione .

Data Table for Related Compounds

CompoundMolecular FormulaMolecular WeightPhysical Properties
N-cyclohexyl-2-fluoro-4-methylbenzamideC14H18FNO235.30 g/molMelting Point: N/A, Boiling Point: N/A
N-cyclohexyl-3,4-difluoro-2-methoxybenzamideC14H17F2NO2269.29 g/molSpecific data not available

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